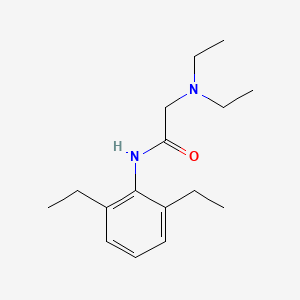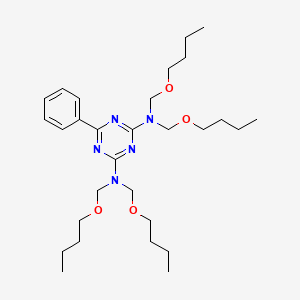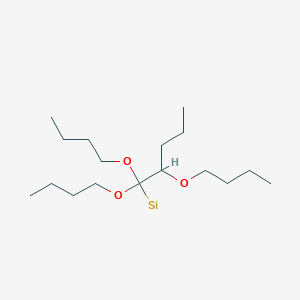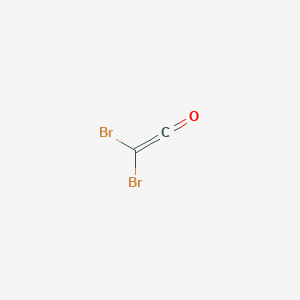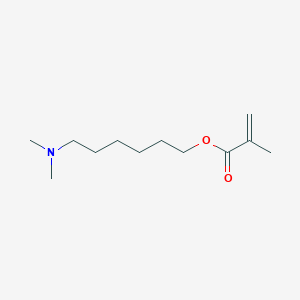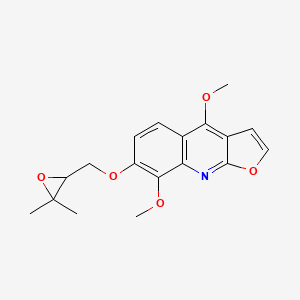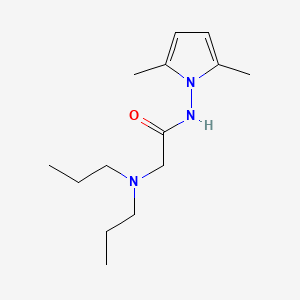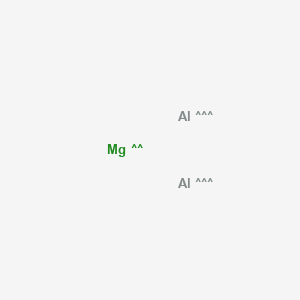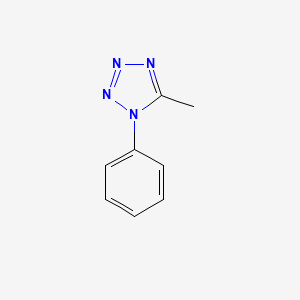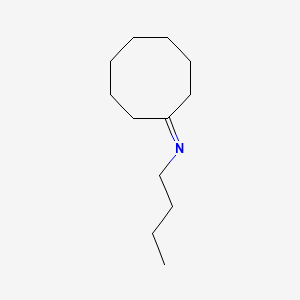
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate: is an organic compound with the molecular formula C11H17NO3S3. It is a thiosulfate ester that contains a phenoxypropyl group and an aminoethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and other oxidized derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or other reduced forms.
Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under specific conditions.
Major Products Formed: The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate is used as a reagent in organic synthesis and as a precursor for the preparation of other thiosulfate compounds .
Biology: In biological research, this compound is studied for its potential role in cellular processes and as a tool for investigating biochemical pathways involving sulfur-containing compounds .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Wirkmechanismus
The mechanism of action of S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can donate sulfur atoms, participate in redox reactions, and modulate the activity of enzymes involved in sulfur-containing biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Labetalol Hydrochloride: An antihypertensive drug with a similar structural motif but different pharmacological properties.
Thiosulfuric Acid: A sulfur donor used in various applications, including the treatment of cyanide poisoning.
Uniqueness: S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate is unique due to its specific combination of a phenoxypropyl group and an aminoethyl thiosulfate moiety, which imparts distinct chemical and biological properties compared to other thiosulfate compounds .
Eigenschaften
CAS-Nummer |
27976-26-7 |
|---|---|
Molekularformel |
C11H17NO4S2 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
3-(2-sulfosulfanylethylamino)propoxybenzene |
InChI |
InChI=1S/C11H17NO4S2/c13-18(14,15)17-10-8-12-7-4-9-16-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,13,14,15) |
InChI-Schlüssel |
GNNDJXZJUQHATP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



